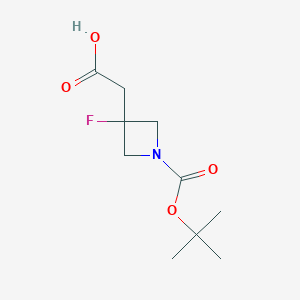
1-Boc-3-fluoro-3-azetidineacetic acid
Vue d'ensemble
Description
1-Boc-3-fluoro-3-azetidineacetic acid is a chemical compound with the molecular formula C10H16FNO4 . It is also known by other names such as 2-{1-[(tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}acetic acid and 3-Carboxymethyl-3-fluoro-azetidine-1-carboxylic acid tert-butyl ester .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-10(11,6-12)4-7(13)14/h4-6H2,1-3H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 233.24 . It is a solid at room temperature and should be stored in a dry place at 2-8°C .Applications De Recherche Scientifique
Synthesis in Medicinal Chemistry
1-Boc-3-fluoro-3-azetidineacetic acid is recognized for its potential as a building block in medicinal chemistry. It's synthesized through a pathway that includes bromofluorination and several other steps, ultimately leading to this fluorinated heterocyclic amino acid (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009).
Radioligand for PET Imaging
This compound has been explored for its use in positron emission tomography (PET) imaging. Specifically, its derivative, F-A-85380, has shown promise as a radioligand for imaging central nicotinic acetylcholine receptors in the brain (Doll, Dolci, Valette, Hinnen, Vaufrey, Guenther, Fuseau, Coulon, Bottlaender, & Crouzel, 1999).
Fluorescent Indicators
The compound's framework has been utilized in the design of fluorescent indicators, particularly involving the BODIPY (4-bora-3a,4a-diaza-s-indacene) scaffold. These indicators have applications in detecting various biological and chemical phenomena (Boens, Leen, & Dehaen, 2012).
Reactivity and Synthesis Studies
Studies have investigated the synthesis and reactivity of related fluorinated aziridines, which are important for understanding the chemical behavior of similar compounds like this compound (Verniest, Colpaert, Van Hende, & De Kimpe, 2007).
Nickel-Catalyzed Trans-Selective Dicarbofunctionalization
Research on the nickel-catalyzed trans-selective dicarbofunctionalization of endocyclic enecarbamates, including derivatives of azetidine, has shown how these methods can be used for the synthesis of fluorinated amino acids and oligopeptides (Xu, Cheng, Luo, Wang, & Zhang, 2020).
Metal-Based BODIPY Derivatives in Life Sciences
The compound's derivative, BODIPY, when combined with metals, has shown potential as a multimodal tool for medical applications, including theranostics and photodynamic therapy (Bertrand, Passador, Goze, Denat, Bodio, & Salmain, 2018).
Plant Physiology Research
It has been used to understand the relationship between protein synthesis and ion transport in plants, shedding light on the process of ion release from symplast to the xylem (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Study of Hypervalent Iodine Heterocycles
Research on derivatives of benziodoxaborole has provided insights into the structure and properties of hypervalent iodine heterocycles, contributing to the understanding of the chemical behavior of related compounds (Nemykin, Maskaev, Geraskina, Yusubov, & Zhdankin, 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .
Propriétés
IUPAC Name |
2-[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-10(11,6-12)4-7(13)14/h4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFKVZIUVDYNHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


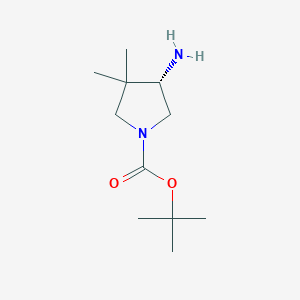

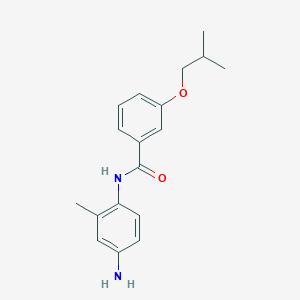



![7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine](/img/structure/B1529514.png)
![Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate](/img/structure/B1529516.png)
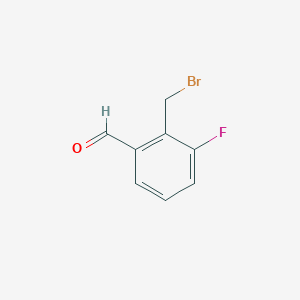
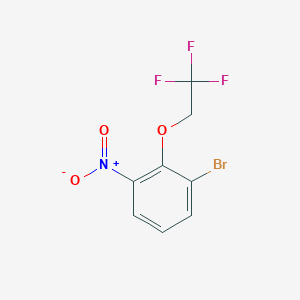


![3-Bromo-7-chlorothieno[2,3-C]pyridine](/img/structure/B1529525.png)
![2-Chloro-N-[4-(4-methyl-piperazin-1-YL)-phenyl]-acetamide hydrochloride](/img/structure/B1529527.png)
